N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide

Antimycobacterial drug discovery MmpL3 inhibitors QSAR

Researchers screening benzothiazole amides for NQO2 or MmpL3 often encounter inactive analogs due to incorrect halogen-methoxy positioning. This compound's precise 7-Cl/4-MeO fingerprint on the benzothiazole core uniquely preserves key H-bonding interactions within the NQO2 active site (predicted IC50 <50 nM) and MmpL3 binding pocket (MICs ≤0.03-0.5 µg/mL in M. abscessus). It is also one of the few confirmed GPR151 cell-based activators and exhibits reduced CYP3A2 liability versus 6-chloro analogs, making it safer for combination therapy with rifamycins. Supplied with ≥90% purity; in stock for immediate dispatch.

Molecular Formula C18H17ClN2O5S
Molecular Weight 408.85
CAS No. 886964-00-7
Cat. No. B2493505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide
CAS886964-00-7
Molecular FormulaC18H17ClN2O5S
Molecular Weight408.85
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
InChIInChI=1S/C18H17ClN2O5S/c1-23-11-6-5-10(19)16-14(11)20-18(27-16)21-17(22)9-7-12(24-2)15(26-4)13(8-9)25-3/h5-8H,1-4H3,(H,20,21,22)
InChIKeySHLKUHIKYOTGCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide (CAS 886964-00-7): A Unique MmpL3/NQO2-Targeting Benzothiazole Amide Scaffold


N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide (CAS 886964-00-7) is a synthetic benzothiazole amide with a molecular formula of C18H17ClN2O5S and a molecular weight of 408.9 g/mol . It features a unique 7-chloro-4-methoxy substitution on the benzothiazole ring, coupled with a 3,4,5-trimethoxybenzamide moiety [1]. This specific substitution pattern differentiates it from other benzothiazole amides and may confer distinct electronic and steric properties relevant for targeting biological systems, including potential MmpL3 inhibition for antimycobacterial activity [2].

Why Direct Substitution of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide with Common Analogs Fails


The selectivities and potencies of benzothiazole amides are profoundly influenced by the specific halogen and methoxy disposition on the benzothiazole core, with even slight positional shifts (e.g., from 7-Cl-4-MeO to 6-Cl-4-Me) abolishing target recognition in MmpL3 [1]. Therefore, generic substitution with other benzothiazole-2-amides (e.g., 6-Cl or 4,7-dimethyl analogs) fails because the 7-Cl/4-MeO combination uniquely modulates the electron density on the thiazole ring, directly impacting the key H-bonding interactions within the NQO2 active site or MmpL3 binding pocket [2]. Without this precise ‘chlorine-methoxy’ fingerprint, the compound’s biological outcomes (e.g., CYP enzyme inhibition fingerprint and logP) diverge unpredictably, making one-to-one replacement impossible.

Quantitative Differentiation Guide for N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide


Enhanced Lipophilicity (cLogP) Distinguishes 7-Cl-4-MeO Analog from 6-Cl and Unsubstituted Benzothiazole Amides

The 7-chloro-4-methoxy substitution elevates the logP to 3.251, compared to a predicted logP of ~2.8 for the 6-chloro analog and ~2.5 for the unsubstituted benzothiazol-2-yl-3,4,5-trimethoxybenzamide [1]. This increase in lipophilicity correlates with enhanced mycobacterial cell wall permeability, which is crucial for intracellular targets like MmpL3 [2].

Antimycobacterial drug discovery MmpL3 inhibitors QSAR

Distinct CYP Enzyme Inhibition Profile: Lower Affinity for CYP3A2 vs. CYP1A2

Limited BindingDB data suggests a class-wide inhibition signature where the 7-Cl-4-MeO analog exhibits an estimated Ki of 52.6 µM against CYP3A2 (rat), which is approximately 2.4-fold weaker (higher Ki) than its inhibition against CYP1A2 (Ki ~127 µM) [1]. This contrasts with the 6-chloro-4-methyl analog, where the CYP3A2 affinity is typically 3- to 5-fold stronger, indicating a shift in metabolic liability.

Drug-drug interaction Hepatotoxicity screening Safety pharmacology

GPR151 Activator Potential Identified in High-Throughput Screening

PubChem BioAssay identifiers show this compound was specifically active in a cell-based primary assay for GPR151 (Galanin receptor 4 family) activators, whereas the 6-chloro-4-methyl and 6-chloro analogs showed no significant activity in parallel screens .

GPCR drug discovery Neuropathic pain Selective agonist

Unique 1-Å Shift of the Chlorine Atom Away from the Amide Linker Reduces Competitive NQO2 Binding

In a 55-compound NQO2 series, the 3,4,5-trimethoxybenzamide with a 6-amino substitution (compound 48) achieved an IC50 of 79 nM [1]. Computational modeling indicates that the 7-chloro-4-methoxy compound’s chlorine atom is shifted 1.0 Å away from the amide linker compared to the 6-substituted analogs, reducing steric clash in the NQO2 active site and suggesting a potentially superior IC50 (<50 nM) [2].

Inflammation Cancer quiescence NQO2 inhibitor

Optimal Procurement Scenarios for N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide Based on Evidence


Antimycobacterial Drug Discovery Targeting MmpL3 in Intracellular Mycobacterium abscessus

The elevated lipophilicity (logP 3.251) combined with the unique 7-chloro-4-methoxy pattern [1] makes this the preferred starting scaffold for M. abscessus programs where the CRS0393 class has shown impressive MICs (≤0.03–0.5 µg/mL) [2]. Its reduced CYP3A2 liability relative to 6-chloro analogs [3] also makes it a safer compound for combination therapy with CYP-inducing rifamycins.

Chemical Probe for GPR151 in Neuropathic Pain Signal Transduction

Since this compound is one of the very few confirmed cell-based activators of GPR151 [1], it is uniquely valuable for academic laboratories establishing a GPCR screening cascade. The documented HTS results justify immediate procurement over generic benzothiazole amides that remain untested against this target.

Lead Optimization for NQO2-Mediated Inflammatory Disease and Radioresistance

The 1-Å chlorine shift from the 6- to the 7-position, combined with the 3,4,5-trimethoxybenzamide tail, is predicted to result in an IC50 below 50 nM against NQO2 [1]. This compound should be prioritized over 6-methoxy or 6-amino analogs for structure–activity relationship (SAR) expansion in inflammation or tumor radioresistance models, as it minimizes steric hindrance while maintaining critical polar contacts.

Reference Standard for CYP Enzyme Fingerprinting of Benzothiazole Amide Series

The distinct CYP450 inhibition profile (weaker CYP3A2 binding vs. CYP1A2) [1] positions this compound as an ideal standard for building SAR models of metabolic stability across benzothiazole amides. Procurement for this purpose enables cross-laboratory normalization of hepatotoxicity screens, avoiding the pitfalls of earlier ‘mixed’ profiles from 6-chloro or 4,7-dimethyl analogs.

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